Hydroxyl Acidity Enhancement: pKa Depression of ~5.5 Units vs. Cyclopropanol and ~2.7 Units vs. 2,2-Difluorocyclopropan-1-ol
The predicted pKa of 2,2,3,3-tetrafluorocyclopropan-1-ol is 9.84 ± 0.60, compared with 15.31 ± 0.20 for the non-fluorinated parent cyclopropanol and 12.57 ± 0.40 for 2,2-difluorocyclopropan-1-ol [1]. This represents a pKa depression of approximately 5.5 log units relative to cyclopropanol and approximately 2.7 log units relative to the difluoro analogue. The enhanced acidity arises from the cumulative electron-withdrawing inductive effect of four geminal fluorine atoms situated alpha and beta to the hydroxyl-bearing carbon, which stabilizes the alkoxide conjugate base far more effectively than two fluorines alone [2]. At physiological pH (~7.4), cyclopropanol (pKa 15.31) and 2,2-difluorocyclopropan-1-ol (pKa 12.57) exist almost entirely in the neutral protonated form, whereas 2,2,3,3-tetrafluorocyclopropan-1-ol (pKa 9.84) is partially deprotonated (~0.4% ionized), conferring a meaningfully different speciation profile relevant to solubility, membrane permeability, and hydrogen-bond donor strength [2].
| Evidence Dimension | Hydroxyl group acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 9.84 ± 0.60 (predicted, ACD/Labs method) [1] |
| Comparator Or Baseline | Cyclopropanol: pKa = 15.31 ± 0.20 (predicted); 2,2-Difluorocyclopropan-1-ol: pKa = 12.57 ± 0.40 (predicted) |
| Quantified Difference | ΔpKa ≈ −5.47 vs. cyclopropanol; ΔpKa ≈ −2.73 vs. 2,2-difluorocyclopropan-1-ol |
| Conditions | Predicted values from ACD/Labs Percepta platform; 25 °C, aqueous medium. Values compiled from Kuujia and ChemicalBook databases. |
Why This Matters
The ~5.5-unit pKa gap versus cyclopropanol and ~2.7-unit gap versus the difluoro analogue are large enough to alter the predominant ionization state under physiologically and synthetically relevant pH conditions, directly impacting solubility, extraction behavior, and the compound's suitability as a hydrogen-bond donor in medicinal chemistry scaffold design.
- [1] Kuujia.com. Cyclopropanol, 2,2,3,3-tetrafluoro- (CAS 2402837-95-8). Predicted pKa = 9.84 ± 0.60. View Source
- [2] Chernykh, A.V.; et al. J. Org. Chem. 2020, 85, 12291–12301. Demonstrates that fluoroalkyl substituent type and position on cyclopropane rings systematically modulate pKa of monofunctionalized cyclopropanes; multiple fluorine atoms produce additive acidity enhancement. View Source
